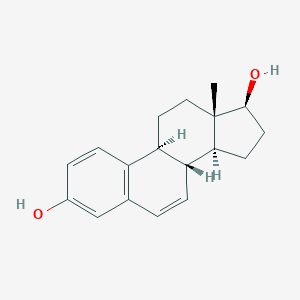
6-Déhydroestradiol
Vue d'ensemble
Description
6,7-didehydro-17beta-estradiol is a 3-hydroxy steroid that is obtained by formal dehydrogenation across positions 6 and 7 of 17beta-estradiol. It is a 17beta-hydroxy steroid and a 3-hydroxy steroid. It derives from a hydride of an androstane.
Applications De Recherche Scientifique
Recherche et traitement du cancer
Le 6-Déhydroestradiol a été étudié pour son rôle potentiel dans la thérapie anticancéreuse. Certaines études suggèrent qu'il pourrait inhiber la croissance tumorale en interférant avec les voies de signalisation des récepteurs aux œstrogènes. Les chercheurs explorent son utilisation comme agent anticancéreux, en particulier dans les cancers liés aux hormones comme le cancer du sein et de l'ovaire .
Santé cardiovasculaire
Ce composé a également attiré l'attention dans la recherche cardiovasculaire. Il peut avoir un impact sur la fonction des vaisseaux sanguins et le tonus vasculaire. Les scientifiques étudient ses effets sur les cellules endothéliales et les cellules musculaires lisses vasculaires, dans le but de découvrir des applications thérapeutiques potentielles liées à la régulation de la pression artérielle et à la santé vasculaire .
Neuroprotection et maladies neurodégénératives
Des preuves émergentes suggèrent que le this compound pourrait jouer un rôle neuroprotecteur. Les chercheurs étudient son impact sur la survie neuronale, la plasticité synaptique et la neuroinflammation. Il pourrait être prometteur pour des affections comme la maladie d'Alzheimer et la maladie de Parkinson .
Santé osseuse et ostéoporose
Les œstrogènes sont connus pour influencer la densité osseuse. Le this compound, en tant que dérivé de l'estradiol, est étudié pour ses effets potentiels sur le métabolisme osseux. Il peut contribuer à la santé osseuse et pourrait être pertinent dans la prévention et le traitement de l'ostéoporose .
Recherche sur les perturbateurs endocriniens
Étant donné sa similitude structurelle avec l'estradiol, le this compound est étudié comme un perturbateur endocrinien. Les chercheurs étudient son impact sur la santé reproductive, la fertilité et l'équilibre hormonal. Comprendre ses effets sur les systèmes endocriniens est crucial pour la santé environnementale et humaine .
Métabolisme et obésité
Des études préliminaires suggèrent que le this compound peut influencer le métabolisme lipidique et la fonction des adipocytes. Les chercheurs explorent son rôle potentiel dans la gestion de l'obésité et les troubles métaboliques .
Microbiote intestinal et santé
Des recherches récentes ont établi un lien entre la composition du microbiome intestinal et la santé globale. Certaines études ont étudié les effets du this compound sur les profils du microbiome intestinal. Comprendre ces interactions pourrait avoir des implications pour la santé métabolique et la prévention des maladies .
Impureté potentielle de l'estradiol
Enfin, le 6,7-Déhydro Estradiol (un composé apparenté) est considéré comme une impureté potentielle de l'Estradiol. Bien que ce ne soit pas une application directe, comprendre sa présence et son impact est pertinent dans le contrôle de la qualité pharmaceutique .
Mécanisme D'action
Target of Action
6-Dehydroestradiol, also known as delta 6 E2 or Estra-1,3,5(10),6-tetraene-3,17-diol, is a compound that has been studied for its potential therapeutic effects. It has been suggested that it may interact with proteins such as pten and ptk2 .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
6-Dehydroestradiol may affect various biochemical pathways. For instance, it has been suggested that the targets of this compound belong to the PI3K/Akt signaling pathways and the VEGF signaling pathway . These pathways are known to control a variety of cellular processes, including angiogenesis, cell migration, and apoptosis .
Pharmacokinetics
It is known that the pharmacokinetics of estradiol, a related compound, can vary depending on the route of administration
Result of Action
It has been suggested that 6-dehydroestradiol and other similar compounds could potentially be multi-targeting inhibitors for pancreatic cancer treatment .
Analyse Biochimique
Biochemical Properties
6-Dehydroestradiol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with estrogen receptors α and β . The interaction of 6-Dehydroestradiol with these receptors can influence various biochemical reactions within the cell .
Cellular Effects
The effects of 6-Dehydroestradiol on cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to have a negative correlation with renal lysophosphatidylcholines (LPCs) and lysophosphatidylethanolamines (LPEs), which are associated with many renal functions .
Molecular Mechanism
At the molecular level, 6-Dehydroestradiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind to estrogen receptors with high affinity, influencing the activity of these receptors and subsequently affecting gene expression .
Temporal Effects in Laboratory Settings
The effects of 6-Dehydroestradiol can change over time in laboratory settings. For instance, it has been found that most dehydroestrogen metabolites, including 6-Dehydroestradiol, retain rather high binding affinities for both estrogen receptor α and β compared with their respective nondehydrogenated precursors .
Metabolic Pathways
6-Dehydroestradiol is involved in the metabolic pathways of estrogen metabolism . It is produced through the metabolic conversion of estradiol, a process that involves various enzymes and cofactors .
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,14-17,19-20H,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLCELUSWGWMSW-ZBRFXRBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C=CC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10993691 | |
| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-41-0 | |
| Record name | 6-Dehydroestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7291-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estra-1,3,5(10),6-tetraene-3,17-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7291-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Estra-1(10),2,4,6-tetraene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10993691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.6,7-ESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4K670423X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 6-dehydroestradiol derivative in understanding the binding site of sex hormone-binding globulin (SHBG)?
A1: 6-Dehydroestradiol (6-E2), specifically its radiolabeled form delta 6-[17 alpha-3H]E2, was instrumental in identifying the specific amino acid residue within SHBG that interacts with estradiol. Research utilizing this compound revealed that Methionine-139 (Met-139) is photolabeled by both delta 6-[1,2-3H2]testosterone and delta 6-[17 alpha-3H]E2. This covalent modification of Met-139 by both a testosterone and estradiol derivative suggests its crucial role in the steroid binding site of SHBG. []
Q2: How was the interaction between 6-dehydroestradiol derivative and SHBG confirmed?
A2: The interaction and covalent binding between the 6-dehydroestradiol derivative and SHBG was confirmed through multiple techniques. Firstly, distinct radioactive peaks were observed after tryptic digestion and separation, indicating specific labeling. [] Secondly, capillary electrophoresis and immunodetection differentiated the labeled peptides, further supporting specific interaction with the 6-dehydroestradiol derivative. [] Finally, Edman degradation and mass spectrometry analysis conclusively identified Met-139 as the site of modification and confirmed the presence of the 6-dehydroestradiol derivative in the conjugated peptide. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


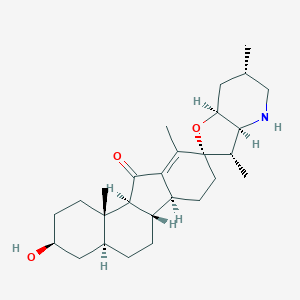
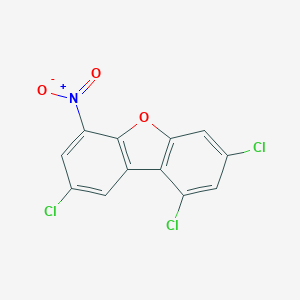
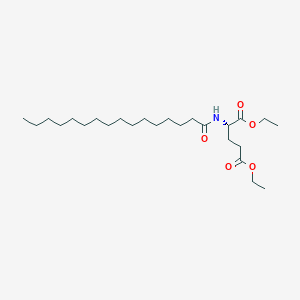
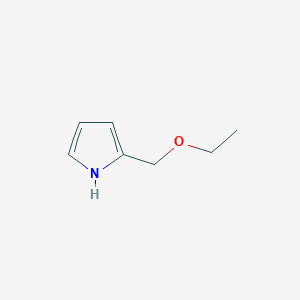
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)
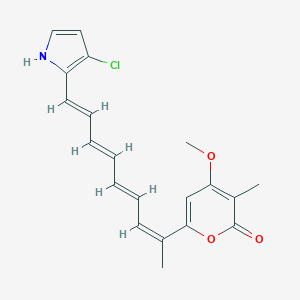

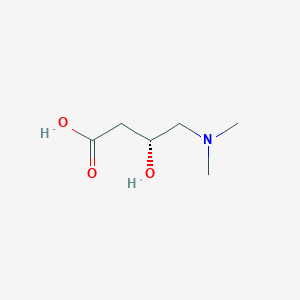
![ethyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B140405.png)
![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)
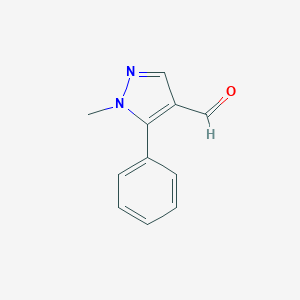
![(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine](/img/structure/B140416.png)

